molecular formula C9H9NO B2779368 4-(Pyridin-2-yl)but-3-yn-2-ol CAS No. 80033-09-6

4-(Pyridin-2-yl)but-3-yn-2-ol

Cat. No.: B2779368
CAS No.: 80033-09-6
M. Wt: 147.177
InChI Key: YDCZRHRXMVIFNH-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)but-3-yn-2-ol is an organic compound that features a pyridine ring attached to a butynol chain. This compound is of significant interest in organic chemistry due to its unique structure, which combines an aromatic ring with an alkyne and an alcohol functional group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)but-3-yn-2-ol typically involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method involves the coupling of 2-bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an amine solvent under an inert atmosphere at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Pyridin-2-yl)but-3-yn-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
  • 4-(Pyridin-2-yl)but-3-yn-1-ol
  • Pyrazine-substituted but-3-yn-2-ols

Comparison: 4-(Pyridin-2-yl)but-3-yn-2-ol is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

4-pyridin-2-ylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCZRHRXMVIFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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